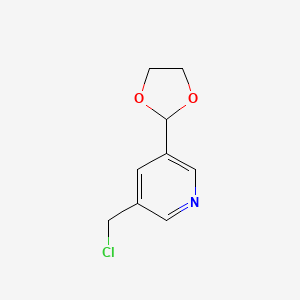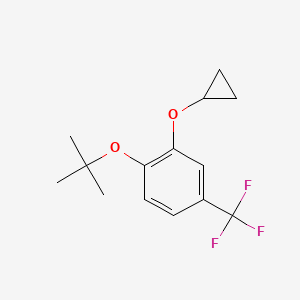
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene involves several steps. One common method includes the reaction of a suitable benzene derivative with tert-butyl alcohol, cyclopropyl alcohol, and a trifluoromethylating agent under specific conditions. The reaction typically requires a catalyst, such as a copper or palladium complex, to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Medicine: Research into the medicinal properties of trifluoromethyl-containing compounds has shown potential for the development of new pharmaceuticals. This compound may serve as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products.
Mecanismo De Acción
The mechanism by which 1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological research.
Comparación Con Compuestos Similares
1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-cyclopropoxy-2-(trifluoromethyl)benzene: This compound has a tert-butyl group instead of a tert-butoxy group, which may affect its reactivity and applications.
4-(tert-Butoxy)-1-cyclopropoxy-2-(trifluoromethyl)benzene: This is a positional isomer with the same functional groups but different positions on the benzene ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H17F3O2 |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O2/c1-13(2,3)19-11-7-4-9(14(15,16)17)8-12(11)18-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clave InChI |
QMRKRCNCAAIPLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


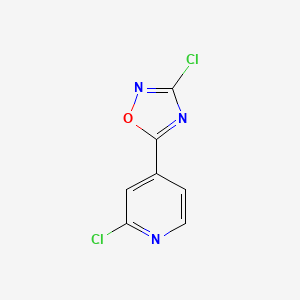

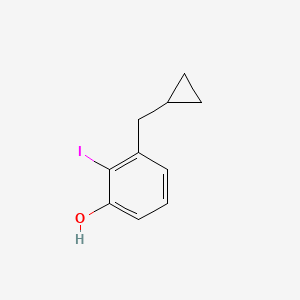
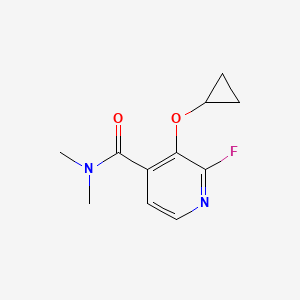
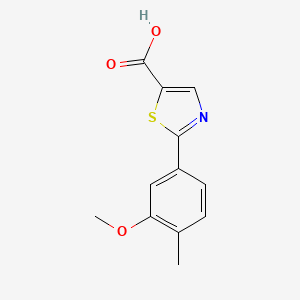
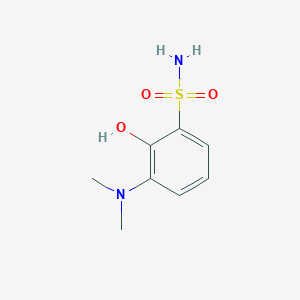
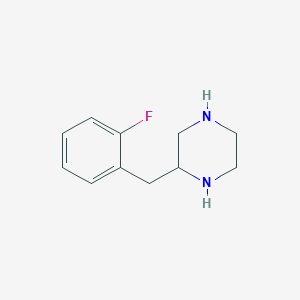
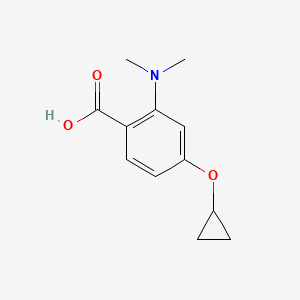
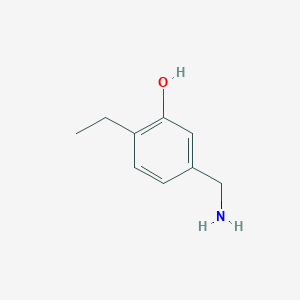
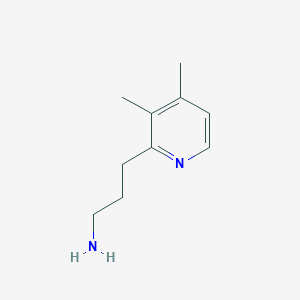

![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
